Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Overview
Description
Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butyl ester group attached to the 3-position of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the tert-butyl ester group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into organic compounds in a more efficient and sustainable manner compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups at specific positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, manganese catalysts, nonafluoro-tert-butyl alcohol as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles, organic solvents, and appropriate bases or acids depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted tetrahydroisoquinoline derivatives, which can be further utilized in the synthesis of complex bioactive molecules.
Scientific Research Applications
Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: A key intermediate in the synthesis of rosuvastatin, a lipid-lowering drug.
Tert-butyl esters: Commonly used in organic synthesis for the protection of carboxylic acids and as intermediates in the synthesis of pharmaceuticals.
Uniqueness
Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific structure, which combines the tetrahydroisoquinoline core with a tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSUDBIZXKOKGA-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CC2=CC=CC=C2CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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